Cas no 53448-69-4 (4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxy-oxan-2-yl]oxy-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxy-cyclohexyl]-2-hydroxy-butanamide; sulfuric acid)

4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxy-oxan-2-yl]oxy-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxy-cyclohexyl]-2-hydroxy-butanamide; sulfuric acid structure
53448-69-4 structure
Product Name:4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxy-oxan-2-yl]oxy-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxy-cyclohexyl]-2-hydroxy-butanamide; sulfuric acid
Numero CAS:53448-69-4
MF:C21H43N5O16S
MW:653.655025720596
CID:374321
PubChem ID:21144577
Update Time:2025-04-19

4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxy-oxan-2-yl]oxy-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxy-cyclohexyl]-2-hydroxy-butanamide; sulfuric acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxy-oxan-2-yl]oxy-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2
    • 4-Amino-N-{5-amino-4-[(2,6-diamino-2,6-dideoxyhexopyranosyl)oxy]- 2-hydroxy-3-(pentofuranosyloxy)cyclohexyl}-2-hydroxybutanamide su lfate (1:1)
    • butirosin A sulfate
    • 4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxy-oxan-2-yl]oxy-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxy-cyclohexyl]-2-hydroxy-butanamide
    • sulfuric acid
    • Streptamine, O-2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1-4)-O-(beta-D-ribofuranosyl-(1-5))-N(sup 1)-(4-amino-L-2-hydroxybutyryl)-2-deoxy-, (S)-, sulfate
    • Streptamine, O-2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1-4)-O-(beta-D-xylofuranosyl-(1-5))-N(sup 1)-(4-amino-L-2-hydroxybutyryl)-2-deoxy-, (S)-, sulfate (salt)
    • BUTIROSIN B SULFATE
    • NIOSH/WK2298500
    • 53448-69-4
    • WK22985000
    • 4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxy-oxan-2-yl]oxy-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxy-cyclohexyl]-2-hydroxy-butanamide; sulfuric acid
    • Inchi: 1S/C21H41N5O12.H2O4S/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21;1-5(2,3)4/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34);(H2,1,2,3,4)/t6-,7+,8-,9+,10+,11+,12-,13+,14+,15+,16+,17+,18+,20+,21-;/m0./s1
    • Chiave InChI: DCBQXUQGFKXMKS-KMFTYAMCSA-N
    • Sorrisi: S(=O)(=O)(O)O.O([C@@H]1[C@@H]([C@H]([C@@H]([C@@H](CN)O1)O)O)N)[C@@H]1[C@H](C[C@H]([C@@H]([C@H]1O[C@H]1[C@@H]([C@@H]([C@@H](CO)O1)O)O)O)NC([C@H](CCN)O)=O)N

Proprietà calcolate

  • Massa esatta: 653.243
  • Massa monoisotopica: 653.243
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 14
  • Conta accettatore di obbligazioni idrogeno: 20
  • Conta atomi pesanti: 43
  • Conta legami ruotabili: 10
  • Complessità: 853
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 15
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 395Ų

Proprietà sperimentali

  • Punto di ebollizione: 947.4ºC at 760mmHg
  • Punto di infiammabilità: 526.8ºC
  • PSA: 394.69000
  • LogP: -4.16500
Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti